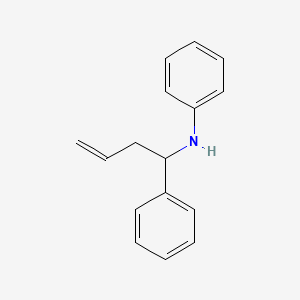

N-(alpha-Allylbenzyl)aniline

Description

Significance of Substituted Aniline (B41778) Architectures in Chemical Research

Substituted aniline architectures are foundational motifs in a multitude of chemical disciplines. bath.ac.ukresearchgate.net Their prevalence stems from the unique electronic properties conferred by the amino group on the aromatic ring, which makes them key precursors and functional components in various applications.

In medicinal chemistry , the aniline scaffold is a ubiquitous feature in numerous therapeutic agents. bath.ac.uk It is present in a wide range of pharmaceuticals, including oncology treatments like imatinib (B729) and erlotinib, as well as cardiovascular and respiratory drugs. bath.ac.uk The ability to introduce various substituents onto the aniline ring allows for the fine-tuning of a molecule's biological activity, solubility, and metabolic stability. The development of efficient methods to create diversely substituted anilines is therefore a critical goal in drug discovery. researchgate.nettohoku.ac.jp

In materials science , aniline and its derivatives are crucial monomers for the synthesis of conducting polymers, such as polyaniline. nih.gov These materials possess unique electrical and optical properties, making them suitable for applications in sensors, electronic devices, and corrosion inhibition. nih.govnih.gov The properties of these polymers can be significantly altered by the presence of substituents on the aniline ring, which affects their structure and electronic characteristics. nih.gov Furthermore, substituted anilines are integral to the production of dyes and pigments, such as azo dyes, used extensively in the textile industry.

In agrochemicals , many herbicides and pesticides are built upon a substituted aniline framework. bath.ac.uk Compounds like flumetsulam (B1672885) and metolachlor (B1676510) demonstrate the importance of this structural class in developing effective crop protection agents. bath.ac.uk

The synthesis of specifically substituted anilines, however, can be challenging. Traditional electrophilic substitution reactions on aniline typically favor the ortho and para positions. Consequently, the development of novel catalytic methods, including transition-metal-catalyzed C-H functionalization, to achieve meta-substitution is an active and important area of research. bath.ac.uktohoku.ac.jpacs.org The ability to control the regioselectivity of aniline functionalization is key to unlocking new molecular designs for future materials and pharmaceuticals. tohoku.ac.jp

Overview of N-Allylbenzyl Amine Derivatives in Synthetic Methodologies

N-Allylbenzyl amine derivatives are versatile intermediates in organic synthesis, prized for their dual reactivity. The ‘allyl’ group and the ‘benzyl’ group can participate in a wide array of chemical transformations, making these compounds valuable precursors for constructing complex nitrogen-containing molecules.

The N-allyl group is particularly useful in various transition-metal-catalyzed reactions. It can undergo isomerization to form an enamine, which can then be hydrolyzed to an aldehyde or ketone. researchgate.net Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, utilize the allyl group as a leaving group or for allylic alkylation. Furthermore, the double bond in the allyl group is susceptible to a range of additions and cyclization reactions.

The benzyl (B1604629) group, on the other hand, is a common protecting group for amines. It is generally stable under many reaction conditions but can be removed selectively, often through hydrogenolysis. organic-chemistry.org However, the C-N bond of the benzyl group can also be activated for cleavage or rearrangement under different catalytic systems.

Recent synthetic methodologies have focused on the catalytic functionalization of amines. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology has emerged as a highly atom-economical strategy for the N-alkylation of amines with alcohols. nih.gov In this process, a catalyst, often based on cobalt, iridium, or ruthenium, temporarily dehydrogenates an alcohol to an aldehyde. nih.govresearchgate.net The aldehyde then reacts with an amine to form an imine, which is subsequently hydrogenated by the catalyst using the hydrogen "borrowed" from the alcohol, yielding the N-alkylated amine. nih.gov This method avoids the use of stoichiometric alkylating agents and produces water as the only byproduct. thieme.de

The photocatalytic α-alkylation of amines represents another modern approach. acs.org This method can involve the generation of an α-amino radical via a photocatalytic cycle, which then combines with a carbon-centered radical (like an allyl or benzyl radical) to form a new C-C bond. acs.org This strategy allows for the construction of α-branched amines under mild, redox-neutral conditions. acs.org

Palladium-catalyzed multicomponent reactions have also been developed for the synthesis of complex nitrogen heterocycles starting from simple amines. beilstein-journals.org For instance, a sequential N-arylation followed by a carboamination reaction can construct N-aryl-2-benzylpyrrolidines from a primary amine and two different aryl bromides. beilstein-journals.org

The combination of the aniline core with the N-allylbenzyl moiety in a single molecule, as in N-(alpha-Allylbenzyl)aniline, creates a substrate with multiple reactive sites. This allows for sequential and diverse functionalization, making it a potentially valuable building block for synthesizing complex, polyfunctional molecules. A recent study described the N-methylation of a related compound, 4-nitro-N-(1-phenylbut-3-en-1-yl)aniline, showcasing the reactivity of the amine group in this class of molecules. chemrxiv.org

Table 1: Representative Catalytic Systems for N-Alkylation and Related Amine Syntheses

| Catalyst System | Reaction Type | Substrates | Product Type | Key Features |

| Cobalt Nanoparticles | Borrowing Hydrogen | Alcohols, Amines | N-Alkylated Amines | Heterogeneous, reusable catalyst; broad substrate scope including primary and secondary amines. nih.gov |

| Iridium(III) Complexes | Borrowing Hydrogen | Alcohols, Amines | N-Alkylated Amines | Homogeneous catalyst, excellent conversion with phosphine (B1218219) ligands. researchgate.net |

| Gold(III)/TPPMS | Dehydrative N-Benzylation | Benzylic Alcohols, Anilines | N-Benzyl Anilines | Water is the only co-product; atom-economic; operates under mild conditions without a base. thieme.de |

| Organic Photocatalyst | Photocatalytic α-Alkylation | Amines, Alkyl Bromides | α-Branched Amines | Redox-neutral; operates under visible light; avoids pre-metalated reagents. acs.org |

| Palladium(0)/dppf | Sequential N-Arylation/Carboamination | Primary Amines, Aryl Bromides | N-Aryl-2-benzylpyrrolidines | Multicomponent reaction forming multiple C-N and C-C bonds in one pot. beilstein-journals.org |

Structure

3D Structure

Properties

CAS No. |

66489-79-0 |

|---|---|

Molecular Formula |

C16H17N |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

N-(1-phenylbut-3-enyl)aniline |

InChI |

InChI=1S/C16H17N/c1-2-9-16(14-10-5-3-6-11-14)17-15-12-7-4-8-13-15/h2-8,10-13,16-17H,1,9H2 |

InChI Key |

ANACTCJTOPAQMB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Alpha Allylbenzyl Aniline and Its Analogues

Transition Metal-Catalyzed N-Alkylation and N-Allylation Approaches

Transition metal catalysis offers powerful and versatile tools for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of N-alkylated and N-allylated anilines.

Palladium-Catalyzed N-Allylation from Nitroaromatic Precursors

Palladium catalysts are effective for the N-alkylation of nitroaryls with aromatic aldehydes, providing a direct route to N-benzylanilines. chemrxiv.org A palladium-on-silica (Pd/SiO2) catalyst can facilitate the reductive N-monoalkylation of nitroarenes using atmospheric hydrogen. chemrxiv.org This method's efficiency is influenced by the electronic and structural characteristics of the aldehyde substituents. chemrxiv.org Another approach involves using palladium on charcoal (Pd/C) with microwave heating for the N-alkylation of anilines with primary amines. chemrxiv.org

A notable application of palladium catalysis is the intramolecular oxidative amination of o-allylbenzylamines to form chiral isoindolines. chinesechemsoc.org This reaction can be modulated by a chiral phosphoramidite (B1245037) ligand to achieve high yields and excellent enantioselectivities. chinesechemsoc.org

Palladium-Catalyzed Direct Amination of Allylic Alcohols

Direct amination of allylic alcohols using palladium catalysts represents an efficient method for synthesizing N-allylanilines. cmu.edursc.org This process often involves the in-situ generation of a Pd(0) species that reacts with the allylic alcohol to form a π-allylpalladium intermediate. cmu.edu Subsequent reaction with an aniline (B41778) leads to the desired N-allylaniline. cmu.edu The use of titanium(IV) isopropoxide can facilitate the direct cleavage of the C-O bond in allylic alcohols. cmu.edu

The reaction conditions can be mild, and the catalytic system can tolerate a variety of functional groups. rsc.org DFT calculations have been employed to study the mechanism of this reaction, suggesting that the oxidative addition of the allylic alcohol C-O bond is likely the rate-determining step. mdpi.com

Table 1: Palladium-Catalyzed Amination of Allylic Alcohols with Anilines cmu.edu

| Allylic Alcohol | Aniline | Catalyst System | Yield (%) |

|---|---|---|---|

| 2-Buten-1-ol | 4-Chloro-2-methylaniline | Pd(OAc)₂, PPh₃, Ti(OPr-i)₄, MS4A | 75-99 |

This table is for illustrative purposes and specific yields can vary based on detailed reaction conditions.

Copper-Mediated and Catalyzed N-Alkylation of Anilines with Alcohols

Copper catalysts provide a cost-effective alternative to precious metals for the N-alkylation of anilines with alcohols. Copper(II) acetate (B1210297) has been shown to be a versatile catalyst for the selective N-monoalkylation of aromatic amines using primary alcohols through a hydrogen autotransfer process. researchgate.net This method is particularly useful for amines with poor nucleophilic character. researchgate.net Copper-chromite is another effective catalyst for the N-alkylation of aniline with benzyl (B1604629) alcohol. The reaction's efficiency can be influenced by the electronic properties of substituents on the aniline, with electron-donating groups generally increasing the yield.

A visible-light-induced metallaphotoredox platform using simple Cu(II) salts allows for the room-temperature coupling of a broad range of alkyl bromides with anilines. researchgate.net

Cobalt-Catalyzed N-Alkylation of Anilines with Alcohols

Cobalt-based catalysts have emerged as effective and more sustainable alternatives for the N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. nih.govcolab.wsrsc.org This process involves the tandem dehydrogenation of the alcohol, condensation with the amine to form an imine, and subsequent hydrogenation to yield the N-alkylated amine. organic-chemistry.orgnih.gov

Novel cobalt nanoparticles supported on N-doped carbon have demonstrated high activity and selectivity for the N-alkylation of aniline with various alcohols, including benzylic, heterocyclic, and aliphatic alcohols. nih.gov The addition of 4 Å molecular sieves can steer the reaction towards the formation of amines over imines with high chemoselectivity. organic-chemistry.orgnih.gov Pincer-type cobalt complexes have also been successfully employed for this transformation under mild conditions. colab.wsorganic-chemistry.orgnih.gov

Table 2: Cobalt-Catalyzed N-Alkylation of Aniline with Various Alcohols nih.gov

| Alcohol | Catalyst | Yield of N-Alkylated Aniline (%) |

|---|---|---|

| Benzyl alcohol | Co@NC-800-L1 | up to 87 |

| 2-Thiophenemethanol | Co@NC-800-L1 | 85 |

Yields are illustrative and depend on specific reaction conditions.

Iridium-Catalyzed N-Alkylation and Allylic Amination

Iridium catalysts are highly effective for both N-alkylation and allylic amination reactions. organic-chemistry.org An iridium complex can catalyze the pH-dependent selective N-allylation or N-alkylation of amines with allylic alcohols in water. organic-chemistry.org Alkaline conditions favor N-allylation, while acidic conditions promote N-alkylation. organic-chemistry.org This method offers a flexible and environmentally friendly route to these products. organic-chemistry.org

Iridium-catalyzed asymmetric allylic amination has proven to be a powerful tool for the synthesis of chiral amines. organic-chemistry.orgnih.gov Robust, air-stable cyclometallated π-allyliridium C,O-benzoates modified with chiral ligands like (S)-tol-BINAP can catalyze the reaction of secondary amines with racemic allylic acetates to produce allylic amination products with high enantioselectivity and complete branched regioselectivity. nih.gov While many iridium-catalyzed allylic substitutions proceed via cationic intermediates, these novel catalysts operate through neutral π-allyliridium species. nih.gov

Metal-Free and Organocatalytic Synthesis Routes

In recent years, metal-free and organocatalytic methods have gained prominence as sustainable alternatives to transition metal catalysis. rsc.orgorganic-chemistry.orgbeilstein-journals.org Organocatalysis utilizes small organic molecules to accelerate chemical reactions. beilstein-journals.org

For the synthesis of α-amino esters, which are structurally related to the target compound, chiral phosphoric acids have been used as catalysts in the asymmetric N-H insertion of α-carbonyl sulfoxonium ylides. rsc.org This approach avoids the use of metal catalysts and provides access to a range of α-aryl glycines with high enantioselectivity. rsc.org The reaction is believed to proceed through a mechanism where the C-N bond formation is the rate-determining step. rsc.org

Metal-free synthesis of arylamines can also be achieved through the direct amination of phenols using aminating reagents. organic-chemistry.org Additionally, organocatalytic approaches have been developed for the enantioselective aziridination of α,β-unsaturated aldehydes, which could be adapted for related transformations. researchgate.net

Imine Condensation–Isoaromatization of Cyclohexenones with Primary Amines

A recently developed, efficient method for synthesizing 2-benzyl-N-substituted anilines involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary aliphatic amines. beilstein-journals.orgresearchgate.net This strategy operates under catalyst- and additive-free conditions, proceeding through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov The operational simplicity and mild reaction conditions make it an attractive alternative to traditional methods that often require harsh conditions or metal catalysts. beilstein-journals.orgnih.gov

The reaction mechanism initiates with the primary amine reacting with the (E)-2-arylidene-3-cyclohexenone to form a cyclohexenylimine intermediate. beilstein-journals.orgnih.gov This is followed by an isoaromatization step, which involves imine–enamine tautomerization and a shift of the exocyclic double bond to form the stable aniline product. beilstein-journals.orgnih.gov This amination–aromatization strategy provides a novel route to constructing functionalized anilines. beilstein-journals.org

The scope of this reaction has been explored with various substituted (E)-2-arylidene-3-cyclohexenones and primary amines, demonstrating its versatility. The yields are generally acceptable to high, ranging from 23% to 82%. beilstein-journals.org For instance, the reaction between (E)-2-benzylidene-3-cyclohexenone and allylamine (B125299) in DME at 60 °C produces the corresponding N-allylaniline derivative in good yield. A notable advantage is the potential for scale-up production. beilstein-journals.org However, a competing reaction, base-promoted phenol (B47542) formation via self-tautomerization of the cyclohexenone, can occur, particularly with substrates bearing strong electron-withdrawing groups. beilstein-journals.orgnih.gov

Table 1: Synthesis of 2-benzyl-N-substituted Anilines via Imine Condensation–Isoaromatization Conditions: (E)-2-arylidene-3-cyclohexenone (0.2 mmol), primary amine (2.0 mmol), DME (2 mL), 60 °C. researchgate.net

| (E)-2-arylidene-3-cyclohexenone | Primary Amine | Product | Yield (%) | Time (h) |

|---|---|---|---|---|

| 2-Benzylidene | Allylamine | N-allyl-2-benzylaniline | 82 | 11 |

| 2-(4-Methylbenzylidene) | Allylamine | N-allyl-2-(4-methylbenzyl)aniline | 75 | 13 |

| 2-(4-Methoxybenzylidene) | Allylamine | N-allyl-2-(4-methoxybenzyl)aniline | 71 | 14 |

| 2-(4-Chlorobenzylidene) | Allylamine | N-allyl-2-(4-chlorobenzyl)aniline | 78 | 12 |

Brønsted Acid Catalysis for Direct Amination

Direct allylic amination of allylic alcohols represents a highly atom-economical and sustainable route to allylic amines, with water being the only byproduct. rsc.orgd-nb.info Brønsted acids have emerged as effective catalysts for this transformation, activating the hydroxyl group of the alcohol to facilitate nucleophilic substitution by an amine. d-nb.info

Naturally occurring phytic acid, an organophosphorus acid found in agricultural waste, has been successfully employed as a sustainable Brønsted acid catalyst for the direct amination of allylic alcohols with anilines. rsc.orgrsc.org This method is performed in air using technical grade solvents and provides allylanilines in moderate to excellent yields. rsc.org The reaction tolerates a variety of asymmetrically substituted allylic alcohols and is effective even for challenging electron-rich anilines, where side reactions like Friedel–Crafts alkylation can be minimized under optimized conditions. rsc.orgrsc.org For example, the reaction of (E)-1,3-diphenylprop-2-en-1-ol with various anilines using phytic acid as a catalyst demonstrates broad applicability. rsc.org

Table 2: Phytic Acid-Catalyzed Direct Amination of (E)-1,3-diphenylprop-2-en-1-ol with Anilines Conditions: (E)-1,3-diphenylprop-2-en-1-ol (1a), aniline derivative (2), phytic acid catalyst. rsc.org

| Aniline Substrate (2) | Product | Yield (%) |

|---|---|---|

| p-Toluidine | N-(1,3-diphenylallyl)-4-methylaniline | 95 |

| Aniline | N-(1,3-diphenylallyl)aniline | 85 |

| 4-Methoxyaniline | N-(1,3-diphenylallyl)-4-methoxyaniline | 82 |

| 4-Chloroaniline | 4-Chloro-N-(1,3-diphenylallyl)aniline | 78 |

Asymmetric Synthesis of Chiral α-Amino Silane (B1218182) Precursors

The development of asymmetric methods to synthesize chiral amines is of paramount importance. A key strategy involves the synthesis of chiral α-amino silane precursors, which can be subsequently converted to the desired chiral allylic amines. One such method is the asymmetric metalation of a Boc-protected N-silylamine, which induces a reverse aza-Brook rearrangement. nih.gov

This process utilizes a Boc (tert-butyloxycarbonyl) group, which serves first as a metalation-directing group and then to stabilize the resulting nitrogen anion, providing the driving force for the rearrangement. nih.gov The key to the asymmetry is the use of a chiral ligand, such as (-)-sparteine, during the metalation step. This allows for the creation of a new chiral center with high enantiomeric excess (ee), often exceeding 90%. nih.gov

The reaction involves the migration of the silicon atom from the nitrogen to the α-carbon, yielding a chiral α-amino silane. nih.gov This methodology is applicable to the synthesis of α-amino allyl, benzyl, and propargyl silanes, making it a versatile tool for creating a range of chiral building blocks. nih.govdntb.gov.ua These chiral α-amino silane precursors are valuable intermediates that can be further elaborated to target molecules like chiral N-(alpha-Allylbenzyl)aniline.

Comparative Analysis of Synthetic Strategies: Efficiency and Selectivity

When comparing the synthetic strategies for this compound and its analogues, several factors such as efficiency, selectivity, and substrate scope must be considered.

The Imine Condensation–Isoaromatization method offers a novel, metal-free approach with high operational simplicity. beilstein-journals.org Its primary advantages are the mild, catalyst-free conditions and good to excellent yields (up to 82%) for a range of substrates. beilstein-journals.orgresearchgate.net This makes it an efficient and potentially scalable process. However, its selectivity can be compromised by a competing phenol formation pathway, especially with electron-deficient substrates. beilstein-journals.org The strategy builds the aniline ring itself, which is a unique and powerful approach but may be less direct if the aniline core is readily available.

Brønsted Acid-Catalyzed Direct Amination of allylic alcohols is a highly atom-economical and environmentally friendly strategy, forming water as the sole byproduct. rsc.org Using a sustainable catalyst like phytic acid, it achieves excellent yields (up to 95%) and shows good chemoselectivity, minimizing common side products. rsc.orgrsc.org This method is highly efficient for directly coupling readily available allylic alcohols and anilines. The main challenge lies in controlling regioselectivity with unsymmetrical allylic alcohols and preventing potential side reactions like etherification or Friedel-Crafts alkylation, although optimized conditions can mitigate these issues. rsc.orgrsc.org

Chemical Transformations and Reactivity Profiles of N Alpha Allylbenzyl Aniline Derivatives

Intramolecular Cyclization and Annulation Reactions

The proximate positioning of the aniline (B41778) and allyl groups within these derivatives facilitates a variety of intramolecular cyclization reactions, often catalyzed by transition metals. These processes are highly valuable for the stereoselective synthesis of complex, fused heterocyclic structures.

Palladium-Catalyzed Asymmetric Intramolecular Allylic C–H Amination to Chiral Isoindolines

A highly efficient method for synthesizing chiral isoindolines involves the palladium-catalyzed asymmetric intramolecular allylic C–H amination. researchgate.net This reaction transforms N-(2-allylbenzyl)aniline derivatives into valuable substituted chiral isoindolines under mild conditions. researchgate.net

The process is typically catalyzed by a palladium source, such as bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), in the presence of a chiral phosphine (B1218219) ligand and an oxidant. researchgate.net Initial studies using N-(2-allylbenzyl)aniline as the substrate with a specific chiral ligand and 2,5-di-tert-butyl-1,4-benzoquinone (B1220289) (2,5-DTBQ) as the oxidant yielded the desired isoindoline (B1297411) product, albeit with modest enantioselectivity. researchgate.net However, further optimization of ligands and reaction conditions has led to protocols with high efficiency and excellent enantioselectivity. researchgate.net The mechanism is proposed to proceed through the activation of an allylic C-H bond to form a π-allyl-palladium intermediate, which is then subjected to an intramolecular nucleophilic attack by the aniline nitrogen to furnish the cyclized product. researchgate.net A kinetic isotope effect (KIE) value of 3.2 supports that the C-H activation is a key step in the reaction pathway. researchgate.net

Table 1: Initial Findings in Pd-Catalyzed Asymmetric Intramolecular Allylic C-H Amination researchgate.net

| Substrate | Catalyst | Ligand | Oxidant | Solvent | Yield | Enantiomeric Excess (ee) |

| N-(2-allylbenzyl)aniline | Pd(dba)₂ | L1 | 2,5-DTBQ | THF | 56% | 7% |

Zirconium-Mediated Intramolecular Coupling Reactions

Zirconium-mediated reactions provide another pathway for the intramolecular coupling of N-(alpha-allylbenzyl)aniline derivatives. rsc.org Specifically, the treatment of N-(2-allylbenzyl)aniline with a zirconium complex leads to the formation of an azazirconatricyclopentane intermediate. rsc.org This transformation highlights the utility of zirconium in facilitating complex cyclizations that can serve as a stepping stone for further synthetic modifications. rsc.orgresearchgate.net

Gold/Silver-Catalyzed Cyclization to Indoles via 1,3-Allyl Migration

A gold-catalyzed protocol has been developed for the synthesis of functionalized indoles from N-allyl-2-alkynylaniline derivatives, which involves a cyclization coupled with a 1,3-migration of the allyl group. mdpi.comscilit.com This method addresses the challenge of direct C3 functionalization of the indole (B1671886) ring. mdpi.com The reaction is initiated by the carbene insertion into the N-H bond of the aniline derivative, followed by cyclization and the concomitant 1,3-allyl migration. mdpi.comscilit.com The use of a gold catalyst, sometimes in conjunction with a silver co-catalyst, is crucial for the efficiency of this transformation. mdpi.comorganic-chemistry.org This methodology has been applied to synthesize analogs of pharmaceutically relevant molecules. mdpi.com

Table 2: Gold/Silver-Catalyzed Synthesis of Functionalized Indoles mdpi.com

| Aniline Substrate | Diazo Compound | Catalyst | Key Transformation | Product Type |

| N-allyl-2-(aryl/alkyl ethynyl)aniline | α-diazo compound | Gold / Silver | Carbene N-H insertion, cyclization, 1,3-allyl migration | Decorated Indole |

Copper(II)-Mediated Anilide Cyclization to Oxindoles

Copper(II)-mediated cyclization offers an effective route to 3-substituted and 3,3-disubstituted oxindoles from anilide precursors. grafiati.com This reaction proceeds through a formal C–H, Ar–H coupling process. While not demonstrated directly on an this compound derivative, the methodology is applicable to analogous anilide structures, such as those derived from N-benzylaniline. grafiati.com For instance, anilides prepared from the reaction of N-benzylaniline with malonates can be cyclized using stoichiometric copper(II) acetate (B1210297) monohydrate in a suitable solvent like N,N-dimethylformamide (DMF). grafiati.com This process can also be extended to prepare 3-monosubstituted oxindoles via a subsequent decarboxyalkylation step. grafiati.com

Table 3: Copper(II)-Mediated Synthesis of Oxindoles from an Anilide Precursor grafiati.com

| Precursor | Reagents | Product Type | Key Feature |

| tert-Butyl 3-(benzyl(phenyl)amino)-3-oxopropanoate | Cu(OAc)₂·H₂O, K-t-BuO, DMF | 3,3-Disubstituted Oxindole | Stoichiometric copper mediates C-H, Ar-H coupling |

| 3,3-Disubstituted Oxindole Ester | Trifluoroacetic Acid (TFA) | 3-Monosubstituted Oxindole | Decarboxyalkylation |

Intermolecular Functionalization Reactions

Beyond cyclization, the allyl group in this compound derivatives is susceptible to various intermolecular functionalization reactions, enabling the introduction of diverse chemical groups.

Oxidative Functionalization of N-Allyl-N-Alkyl Aniline Derivatives

The oxidative functionalization of N-allyl-N-alkyl aniline derivatives allows for the introduction of functionalities at the carbon alpha to the nitrogen atom. An iron-catalyzed oxidative α-cyanation/hydroalkoxylation sequence has been demonstrated on substrates like N-allyl-N-ethylaniline and N-allyl-N-methylaniline. This reaction shows a specific regioselectivity, with a determined reactivity order of N-methyl > N-allyl > N-ethyl for the oxidative functionalization. For N-allyl-N-methylaniline, cyanation occurs exclusively at the N-methyl group. In contrast, for N-allyl-N-ethylaniline, the reaction sequence of α-cyanation followed by a Michael-type addition of an alcohol occurs on the allyl group.

Table 4: Regioselectivity in Oxidative Functionalization of N-Allyl-N-Alkyl Anilines

| Substrate | Reagents | Product | Key Observation |

| N-allyl-N-methylaniline | FeCl₂, Me₃Si-CN, tBuOOH, EtOH | α-amino nitrile (on methyl group) | N-Me group is more reactive than the N-allyl group. |

| N-allyl-N-ethylaniline | FeCl₂, Me₃Si-CN, tBuOOH, EtOH | Product of α-cyanation/hydroalkoxylation (on allyl group) | N-allyl group is more reactive than the N-Et group. |

Friedel-Crafts Alkylation Followed by Oxidation

The Friedel-Crafts reaction, a cornerstone of organic synthesis, allows for the alkylation of aromatic rings. byjus.com This electrophilic aromatic substitution typically involves reacting an arene with an alkyl halide or alkene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). byjus.comorganic-chemistry.orgpressbooks.pub The Lewis acid facilitates the formation of a carbocation from the alkylating agent, which then attacks the electron-rich aromatic ring. byjus.com

In the context of this compound derivatives, this methodology can be employed to introduce alkyl groups onto the aniline or benzyl (B1604629) aromatic rings. The reaction's regioselectivity is influenced by the directing effects of the existing substituents. The amino group is a strong activating group and an ortho-, para-director, while the benzyl group is a weak activating group and also an ortho-, para-director.

A notable variation involves the use of lithium perchlorate (B79767) in nitromethane, which can promote the N-alkylation of anilines or C-alkylation (Friedel-Crafts) under different conditions, avoiding the need for traditional transition metal catalysts. science.gov

Following the alkylation step, subsequent oxidation can be performed to further functionalize the molecule. For instance, oxidation of the introduced alkyl group could yield a carboxylic acid or a ketone, depending on the oxidant and reaction conditions.

Table 1: Examples of Friedel-Crafts Alkylation Conditions

| Catalyst System | Reactants | Product Type | Reference |

| AlCl₃/FeCl₃ | Arene, Alkyl Halide/Alkene | Alkylarene | byjus.com |

| Lithium Perchlorate/Nitromethane | Aniline, Diarylmethanol | N-alkylated or C-alkylated aniline | science.gov |

| [Ir(COD)Cl(SnCl₃)(SnCl₄)(arene)]⁺Cl⁻ | Arene, Benzyl/Allyl Alcohol | Alkylated Arene | science.gov |

Photocatalytic α-Alkylation of Amines

Visible-light photocatalysis has emerged as a powerful and sustainable tool for the α-functionalization of amines. researchgate.netchemrxiv.orgnih.gov This approach often involves the generation of an α-amino radical via a single-electron transfer (SET) process, which can then react with a suitable coupling partner. chemrxiv.org The reaction can be mediated by various photocatalysts, including iridium complexes and organic dyes like benzophenone, under mild conditions. rsc.orggre.ac.uk

For this compound, photocatalytic methods can achieve selective alkylation at the carbon atom adjacent to the nitrogen. The process likely involves the photocatalytic generation of an α-amino radical, which then combines with a carbon-centered radical derived from an alkyl halide or another precursor. chemrxiv.org This strategy offers a redox-neutral and atom-economical pathway to α-branched amines, avoiding the need for pre-functionalized organometallic reagents. chemrxiv.org

The regioselectivity of the α-functionalization can sometimes be controlled by subtle changes in the reaction conditions, such as the choice of photocatalyst or solvent. nih.gov This allows for the targeted introduction of various alkyl groups at the α-position of the amine.

Table 2: Key Features of Photocatalytic α-Alkylation of Amines

| Feature | Description | Reference(s) |

| Mechanism | Generation of an α-amino radical via photocatalysis, followed by radical-radical coupling. | chemrxiv.org |

| Catalysts | Iridium complexes, organic dyes (e.g., benzophenone). | rsc.orggre.ac.uk |

| Advantages | Mild reaction conditions, high atom economy, avoids pre-metalated reagents. | chemrxiv.org |

| Products | α-Branched amines. | researchgate.net |

One-Carbon Insertion into Aromatic Carbon-Nitrogen Bonds

A novel and transformative approach to synthesizing α-branched benzylic amines involves the formal insertion of a single carbon atom into the aromatic C-N bond of anilines. nih.gov This process is not a direct insertion but rather a multi-step sequence that results in the net incorporation of a one-carbon unit. nih.govresearchgate.net

The reaction pathway typically begins with the oxidative dearomatization of a para-substituted aniline, which activates the otherwise inert aromatic C-N bond. nih.gov This is followed by an asymmetric aziridination mediated by a chiral sulfur ylide, which introduces the one-carbon fragment. nih.govresearchgate.net A subsequent rearrangement step restores the aromaticity of the ring and completes the formal one-carbon insertion. nih.gov This process can be highly enantioselective, providing access to chiral α-branched benzylic amines. nih.gov

This methodology represents a significant departure from traditional methods for synthesizing benzylic amines and offers a powerful strategy for constructing complex nitrogen-containing molecules from readily available anilines. nih.govresearchgate.net

Rearrangement Reactions

Asymmetricresearchgate.netcolab.ws-Sigmatropic Rearrangement of Allylic Systems

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a conjugated π-system. diva-portal.org While various classes of sigmatropic rearrangements exist, the focus here is on those applicable to allylic systems within this compound derivatives. The nih.govnih.gov-sigmatropic rearrangement of allylic ammonium (B1175870) ylides, for instance, can be promoted by Lewis acids and can proceed with high diastereoselectivity. diva-portal.org

In the context of this compound, the allylic moiety provides a handle for such rearrangements. Although a direct researchgate.netcolab.ws-rearrangement is less common, related sigmatropic shifts can be envisioned. For example, enzymatic systems have been engineered to perform a sulfimidation/ nih.govnih.gov-sigmatropic rearrangement sequence to produce enantioenriched allylic amines. nih.gov This highlights the potential for developing catalytic asymmetric rearrangements of this compound derivatives.

The stereochemical outcome of these rearrangements is often highly controlled, making them valuable for the synthesis of chiral molecules. nih.govcmu.edu The development of new catalytic systems, including both metal-based and organocatalysts, continues to expand the scope and utility of asymmetric sigmatropic rearrangements in organic synthesis. sorbonne-universite.fr

Reverse Aza-Brook Rearrangement in α-Amino Silane (B1218182) Formation

The reverse aza-Brook rearrangement is a powerful transformation that involves the migration of a silicon group from a nitrogen atom to an adjacent carbon atom. nih.gov This reaction is typically initiated by the metalation of an N-silylamine at the α-position to the nitrogen. nih.gov The presence of a suitable protecting group on the nitrogen, such as a Boc group, can facilitate the metalation and stabilize the resulting nitrogen anion, which drives the rearrangement. nih.gov

When applied to N-Boc-N-trialkylsilyl allylamines, this rearrangement can proceed asymmetrically in the presence of a chiral ligand like (-)-sparteine, yielding enantiomerically enriched α-amino allylsilanes. colab.wsnih.govnih.gov These α-amino silanes are versatile synthetic intermediates.

The reverse aza-Brook rearrangement provides a unique method for the stereoselective formation of carbon-silicon bonds α to a nitrogen atom, opening up avenues for the synthesis of novel organosilicon compounds and chiral building blocks. colab.wsnih.gov

Table 3: Comparison of Rearrangement Reactions

| Rearrangement Type | Key Transformation | Driving Force/Promoter | Typical Product | Reference(s) |

| Asymmetric nih.govnih.gov-Sigmatropic Rearrangement | Migration of an allylic group from a heteroatom to an adjacent carbon. | Lewis acids, enzymes. | Homoallylic amines. | diva-portal.orgnih.gov |

| Reverse Aza-Brook Rearrangement | Migration of a silyl (B83357) group from nitrogen to an α-carbon. | Metalation, stabilization of nitrogen anion. | α-Amino silanes. | colab.wsnih.govnih.gov |

Downstream Derivatization of Transformation Products

The products obtained from the aforementioned chemical transformations of this compound serve as versatile intermediates for further synthetic elaborations. For instance, the α-branched amines resulting from photocatalytic alkylation can be key building blocks for pharmaceuticals and natural products. researchgate.net

The chiral α-branched benzylic amines produced via one-carbon insertion can be further functionalized. nih.gov Similarly, the enantiomerically enriched α-amino allylsilanes from the reverse aza-Brook rearrangement can undergo oxidative cleavage of the alkene to yield Boc-protected α-silyl amino acids. colab.wsnih.gov These can then be incorporated into peptides using standard coupling protocols. colab.wsnih.gov

Products from Friedel-Crafts reactions can be subjected to a variety of transformations. For example, an introduced alkyl group can be oxidized, or the aromatic ring can undergo further substitution reactions. The amino group itself can be acylated, sulfonylated, or used to direct further functionalization. acs.org The development of cross-electrophile coupling methods, often catalyzed by nickel, allows for the formation of new carbon-carbon bonds, expanding the synthetic utility of these derivatives. nih.gov

The ability to perform these downstream derivatizations highlights the synthetic value of the primary transformation products and allows for the creation of a diverse range of complex molecules from a common this compound scaffold.

Modifications of Chiral Isoindolines

The reactivity of the alkene functionality within chiral isoindolines, synthesized from precursors like this compound, allows for a range of palladium-catalyzed and other transformations. These reactions are crucial for elaborating the core structure into more complex and potentially bioactive molecules.

The palladium-catalyzed Heck reaction enables the arylation of the double bond in chiral isoindolines. For instance, the reaction of a chiral isoindoline with phenylboronic acid (PhB(OH)₂) in the presence of a palladium acetate catalyst and silver acetate in dimethylformamide (DMF) at 60 °C yields the corresponding phenylated product. While this transformation proceeds, it has been observed to result in a moderate yield while maintaining the enantiomeric excess of the starting material. chinesechemsoc.org

The Wacker oxidation provides a method for the conversion of the terminal alkene of the chiral isoindoline into a methyl ketone. This transformation is typically carried out using palladium chloride (PdCl₂) as the catalyst in the presence of an oxidant. The reaction efficiently produces the corresponding ketone in good yield and with high preservation of the enantiomeric purity. chinesechemsoc.org For example, the Wacker oxidation of a specific chiral isoindoline has been reported to yield the acetyl-substituted isoindoline in 75% yield with a 94% enantiomeric excess (ee). chinesechemsoc.org

The hydroboration-oxidation of the alkene in chiral isoindolines allows for the anti-Markovnikov addition of water across the double bond, resulting in a primary alcohol. The use of 9-Borabicyclo[3.3.1]nonane (9-BBN) followed by an oxidative workup is an effective method for this transformation. This two-step process has been shown to proceed in high yield and with excellent enantioselectivity. chinesechemsoc.org A specific example demonstrated the formation of the chiral alcohol in 87% yield and 95% ee. chinesechemsoc.org

The saturation of the double bond in the enantioenriched chiral isoindolines can be achieved through catalytic hydrogenation. Using palladium on carbon (Pd/C) as the catalyst in methanol (B129727) at room temperature, the alkene is smoothly reduced. This reaction proceeds in high yield and largely maintains the enantiomeric integrity of the molecule. chinesechemsoc.org A reported hydrogenation of a chiral isoindoline resulted in a 95% yield with an 89% ee. chinesechemsoc.org

The Suzuki coupling reaction offers another powerful tool for the functionalization of chiral isoindolines, enabling the formation of carbon-carbon bonds. This palladium-catalyzed cross-coupling reaction can be used to introduce aryl or other organic fragments. For example, a chiral isoindoline derivative has been successfully coupled in a Suzuki reaction to afford the product in good yield and with high enantiomeric excess (94% ee). chinesechemsoc.org

Table 1: Summary of Chemical Transformations of a Chiral Isoindoline Derivative

| Transformation | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Heck Reaction | PhB(OH)₂, Pd(OAc)₂, AgOAc, DMF, 60 °C, 12 h | Phenylated isoindoline | Moderate | Maintained |

| Wacker Oxidation | PdCl₂ | Acetyl-substituted isoindoline | 75 | 94 |

| Hydroboration-Oxidation | 1. 9-BBN; 2. Oxidation | Hydroxymethyl-substituted isoindoline | 87 | 95 |

| Hydrogenation | Pd/C, H₂, MeOH, rt | Ethyl-substituted isoindoline | 95 | 89 |

| Suzuki Coupling | Not specified | Coupled isoindoline | Good | 94 |

Mechanistic Investigations of N Alpha Allylbenzyl Aniline Reactivity

Proposed Catalytic Cycles and Intermediates

The functional groups within N-(alpha-Allylbenzyl)aniline—specifically the secondary amine, the allylic C-H bonds, and the benzylic C-H bond—offer multiple sites for catalytic functionalization. The proposed mechanisms often depend on the type of catalyst and oxidant employed, leading to distinct reactive intermediates.

Palladium catalysis is a powerful tool for C-H activation, and this compound serves as an important substrate in this context, particularly in the synthesis of nitrogen-containing heterocycles like isoindolines. chinesechemsoc.org In a notable example, the enantioselective synthesis of chiral isoindolines from N-(2-allylbenzyl)aniline, a constitutional isomer of the title compound, provides significant mechanistic insight. chinesechemsoc.org The proposed mechanism for this intramolecular amination involves the activation of an allylic C-H bond.

Two primary pathways are generally considered for such transformations:

Pathway A (Wacker-type): This pathway would involve the palladium-catalyzed oxidation of the alkene (aminopalladation), followed by reductive elimination. However, experiments using a styrene (B11656) derivative of the substrate, which could not undergo allylic C-H activation, resulted in the recovery of the starting material, effectively ruling out this pathway. chinesechemsoc.org

Pathway B (Allylic C-H Activation): This is the more likely mechanism. The catalytic cycle is proposed to begin with the coordination of the palladium catalyst to the allyl group of the substrate. This is followed by the key C-H activation step, where an allylic C-H bond is cleaved to form a π-allyl-palladium intermediate. The subsequent intramolecular nucleophilic attack by the aniline (B41778) nitrogen atom on the π-allyl complex leads to the formation of the desired heterocyclic product and regenerates the active palladium catalyst. chinesechemsoc.org The use of chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands is crucial for inducing enantioselectivity in this process. chinesechemsoc.org The presence of an oxidant is necessary to facilitate the C-H activation step and maintain the palladium in its active catalytic state. chinesechemsoc.org

The challenge in these reactions often lies in the potential for the Lewis basic amine to coordinate strongly with the palladium catalyst, which can lead to catalyst deactivation. chinesechemsoc.org The development of specialized ligands that can operate effectively in an oxidizing environment is therefore critical for the success of these transformations. chinesechemsoc.org

The secondary amine in this compound is susceptible to oxidation, which can lead to the formation of a highly reactive iminium ion intermediate. This pathway is central to a variety of C-H functionalization reactions at the α-position to the nitrogen atom. nih.govnih.gov The generation of the iminium ion can be achieved through several methods, including photoredox catalysis. nih.gov

The general mechanism proceeds as follows:

Single Electron Transfer (SET): The reaction is often initiated by the oxidation of the amine to an amine radical cation by a suitable oxidant or an excited-state photocatalyst. nih.govacs.org

Deprotonation/Hydrogen Atom Transfer (HAT): The amine radical cation is highly acidic at the α-C-H position. nih.gov Deprotonation by a base or a HAT event generates a nucleophilic α-amino radical. nih.gov

Oxidation to Iminium Ion: This α-amino radical can be further oxidized to form an electrophilic iminium ion. nih.govnih.gov This step can be challenging to control, as over-oxidation is a common issue. nih.gov

Once formed, the iminium ion is a potent electrophile and can be trapped by a wide range of nucleophiles in reactions such as aza-Henry or Mannich-type reactions. nih.govchemrxiv.org Alternatively, the iminium ion can undergo tautomerization, if structurally permissible, to form a corresponding enamine. nih.gov This enamine is nucleophilic at the carbon atom and can react with various electrophiles, providing a complementary mode of reactivity. chemrxiv.org This dual reactivity of iminium ions as electrophiles and precursors to nucleophilic enamines makes them versatile intermediates in the functionalization of this compound. nih.govchemrxiv.org

Photocatalysis offers a mild and efficient method for generating radical species from amines like this compound. acs.orgrsc.org The key intermediate in these processes is the α-aminoalkyl radical, formed via a sequence involving an electron donor-acceptor (EDA) complex or a photoredox catalyst. acs.orgacs.org

The catalytic cycle typically involves these key steps:

Photoexcitation: A photocatalyst, upon absorbing visible light, is promoted to an excited state, becoming a potent oxidant or reductant. nih.gov

Radical Generation: In an oxidative quenching cycle, the excited photocatalyst accepts an electron from the aniline substrate, forming an amine radical cation. acs.orgnih.gov This is followed by a rapid deprotonation at the α-carbon (the benzylic position) to yield the crucial α-aminoalkyl radical. nih.govresearchgate.net

Radical Reaction: The generated α-aminoalkyl radical can then participate in various bond-forming reactions. For instance, it can be coupled with another radical, such as an alkyl radical generated from an alkyl halide in a reductive quenching pathway, via a radical-radical recombination. acs.orgresearchgate.net It can also add to electron-deficient alkenes in a Giese-type addition. rsc.org

Catalyst Regeneration: The catalytic cycle is closed by a final electron transfer step that regenerates the ground-state photocatalyst. acs.org

A potential side reaction is the further oxidation of the α-aminoalkyl radical to an iminium ion, which can lead to different products. nih.gov The success of these photocatalytic processes often relies on carefully balancing the redox potentials of the catalyst and substrates to favor the desired radical pathway over competing oxidative or reductive channels. nih.gov

While less common, reactions involving chiral ylides represent a sophisticated strategy for the asymmetric functionalization of anilines. Although direct examples with this compound are not prominent in the literature, a plausible mechanism can be extrapolated from studies on related aniline derivatives. nih.gov These processes often involve an initial dearomatization of the aniline ring.

A hypothetical pathway could involve:

Oxidative Dearomatization: The aniline is first oxidized to generate a dearomatized intermediate, such as a quinone imine. This step transforms the inert aromatic C-N bond into a more reactive C=N double bond. nih.gov

Asymmetric Aziridination: A chiral sulfur ylide then acts as a one-carbon unit, reacting with the C=N bond to form a spirocyclic aziridine (B145994) intermediate in an enantioselective manner. nih.gov

Rearrangement/Rearomatization: Prompted by a Lewis or Brønsted acid, the aziridine intermediate undergoes a rearrangement. This step involves cleavage of a C-N bond and migration of an alkyl or aryl group, ultimately leading to the reconstruction of the aromatic ring and the formation of a new chiral benzylic amine. nih.gov

This sequence constitutes a formal one-carbon insertion into an aromatic C-N bond, providing a novel route to highly functionalized chiral α-branched benzylic amines. nih.gov The success of such a transformation with this compound would depend on controlling the initial dearomatization and the subsequent rearrangement cascade.

Radical Generation and Propagation in Photocatalytic Processes

Kinetic Studies and Kinetic Isotope Effect (KIE) Analysis

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates and the nature of rate-determining steps. The kinetic isotope effect (KIE), which measures the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium), is a particularly powerful tool for probing bond-breaking and bond-forming events in the transition state. wikipedia.orglibretexts.org

A primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step of a reaction. libretexts.org In the context of this compound chemistry, KIE studies have been instrumental in supporting proposed mechanisms. For the palladium-catalyzed asymmetric allylic C-H amination of N-(2-allylbenzyl)aniline, an intermolecular parallel kinetic isotopic effect study was conducted. chinesechemsoc.org

| Reaction | Substrate | KIE (kH/kD) | Implication |

|---|---|---|---|

| Palladium-Catalyzed Asymmetric Allylic Amination | N-(2-allylbenzyl)aniline | 3.2 | C-H bond cleavage is involved in the rate-determining step. chinesechemsoc.org |

The observed KIE value of 3.2 is a significant primary isotope effect, providing strong evidence that the cleavage of the allylic C-H bond is a key event in the rate-determining step of the reaction. chinesechemsoc.org This result corroborates the proposed mechanism involving allylic C-H activation (Pathway B) rather than a Wacker-type mechanism. chinesechemsoc.org Such studies are crucial for distinguishing between plausible mechanistic pathways and for understanding the energetic landscape of the catalytic cycle. epfl.chuva.es

Structural Elucidation of Intermediates and Transition States

The direct observation and characterization of reactive intermediates and transition states are often challenging due to their transient nature. However, a combination of spectroscopic techniques and computational chemistry provides powerful insights into their structure and role in the reaction mechanism.

For reactions involving this compound, the structural elucidation of key species like π-allyl-palladium complexes, iminium ions, and radical cations is critical.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can sometimes be used to detect and characterize stable intermediates. For instance, in organometallic catalysis, specially designed experiments can help identify catalyst-substrate complexes. uva.es

Computational Studies: Density Functional Theory (DFT) calculations have become an indispensable tool for mapping out reaction pathways. acs.org These calculations can provide detailed geometries and energies for starting materials, intermediates, transition states, and products. For palladium-catalyzed C-H activation reactions, DFT can be used to compare the energy barriers of different potential pathways (e.g., C-H activation vs. C-N coupling), helping to explain the observed chemo- and regioselectivity. nih.gov In photocatalytic cycles, computational models can help understand the single electron transfer steps and the subsequent bond cleavage or formation events. acs.org

Trapping Experiments: Reactive intermediates like radicals or iminium ions can often be "trapped" by adding a specific reagent that reacts with them to form a stable, characterizable product. For example, the presence of an α-amino radical can be inferred by its trapping with radical scavengers like TEMPO.

Through these combined experimental and theoretical approaches, a detailed picture of the reaction mechanism, including the precise structures of fleeting intermediates and the transition states that connect them, can be constructed. This level of understanding is essential for the rational design of more efficient and selective catalytic systems for the transformation of this compound and related compounds.

Control Experiments and Trapping Studies for Mechanistic Validation

To rigorously establish the reaction mechanisms governing the reactivity of this compound, a series of control experiments and trapping studies are typically conducted. These investigations are crucial for ruling out alternative pathways, identifying key intermediates, and substantiating proposed catalytic cycles. The insights gained from these experiments provide a robust foundation for understanding the intricate steps involved in the transformations of this compound.

Essential Control Experiments

A fundamental approach to mechanistic validation involves conducting control experiments where essential reaction components are systematically omitted. These tests are designed to confirm the necessity of each component, such as the catalyst, oxidant, or light source, for the reaction to proceed.

In palladium-catalyzed intramolecular amination reactions involving substrates like N-(2-allylbenzyl)aniline, control experiments have demonstrated that the reaction does not proceed in the absence of the palladium catalyst or the oxidant. d-nb.info This confirms that the transformation is not a simple thermal cyclization but a catalytically driven oxidative process.

Table 1: Effect of Reaction Components on a Typical Pd-Catalyzed Intramolecular Amination

| Entry | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | BQ | THF | 70 | >95 |

| 2 | None | BQ | THF | 70 | No Reaction |

| 3 | Pd(OAc)₂ | None | THF | 70 | No Reaction |

Data is representative and compiled based on typical outcomes in palladium-catalyzed aminations.

Furthermore, in reactions mediated by photoredox catalysis, control experiments are performed by running the reaction in the dark or without the photocatalyst. The absence of product formation under these conditions confirms that both light and the photocatalyst are essential for activating the substrate and driving the reaction. beilstein-journals.org

Radical and Intermediate Trapping Studies

To probe the involvement of radical intermediates, trapping experiments are employed using radical scavengers. Common scavengers include (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and 1,1-diphenylethylene. chinesechemsoc.org When a reaction involving this compound is conducted in the presence of a stoichiometric amount of a radical scavenger, a significant decrease in product yield, or the formation of a trapped adduct that can be identified by mass spectrometry, strongly suggests a radical-mediated pathway. beilstein-journals.orgrsc.org For example, the formation of a TEMPO-adduct with a proposed radical intermediate provides compelling evidence for its existence in the reaction pathway. beilstein-journals.org

Table 2: Radical Trapping Experiments

| Entry | Substrate | Radical Scavenger | Result | Implication |

| 1 | This compound | None (Standard Conditions) | High yield of product | - |

| 2 | This compound | TEMPO (2.0 equiv.) | Reaction inhibited / TEMPO-adduct detected | Radical pathway is likely operative |

| 3 | This compound | BHT (2.0 equiv.) | Significant drop in yield | Confirms radical involvement |

This table illustrates the expected outcomes of radical trapping experiments based on established methodologies. chinesechemsoc.org

Similarly, to detect non-radical intermediates like carbenes or specific cationic species, appropriate trapping reagents are introduced. For instance, aniline itself can act as a trapping reagent for certain reactive intermediates. chinesechemsoc.org

Isotopic Labeling Studies

Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. ias.ac.in In the context of this compound reactions, several isotopic labeling strategies can be envisioned:

Deuterium (B1214612) Labeling: Replacing specific hydrogen atoms with deuterium (D) can help determine which C-H bonds are broken during the reaction. For instance, selective deuteration of the allyl or benzyl (B1604629) group can provide insights into the regioselectivity of C-H activation steps. The position of the deuterium in the final product, determined by NMR spectroscopy or mass spectrometry, reveals the mechanistic pathway. ias.ac.in

¹⁵N Labeling: Using ¹⁵N-labeled aniline to synthesize the starting material allows for unambiguous tracking of the nitrogen atom. researchgate.net This is particularly useful in complex rearrangements or when multiple nitrogen sources are present to confirm the origin of the nitrogen in the final product.

¹³C Labeling: Specific carbons within the this compound backbone can be enriched with ¹³C to follow skeletal rearrangements.

These isotopic labeling experiments provide detailed evidence that is often unattainable through other methods, offering a clear picture of bond-forming and bond-breaking events. researchgate.net

Theoretical and Computational Chemistry Studies of N Alpha Allylbenzyl Aniline Systems

Density Functional Theory (DFT) Calculations for Reaction Pathways and Selectivity

Density Functional Theory (DFT) has become a vital computational method for exploring the mechanisms and selectivity of complex organic reactions. researchgate.net By calculating the potential energy surface of a reaction, DFT can identify transition states and intermediates, thereby mapping out the most likely reaction pathways.

In the context of reactions involving structures similar to N-(alpha-Allylbenzyl)aniline, such as the palladium-catalyzed intramolecular allylic amination of N-(2-allylbenzyl)aniline, DFT studies are crucial. chinesechemsoc.org These calculations help to understand the sequence of events, including the oxidative addition of the catalyst, ligand exchange, and the final reductive elimination that forms the product. For example, a systematic theoretical study on a [3+2] annulation reaction revealed a seven-step pathway, including catalyst addition, intermediate formation, C-C bond formation, proton transfer, and ring-closure. rsc.org

DFT is particularly powerful in explaining selectivity. By comparing the activation energies of different possible pathways, researchers can predict which product will be favored. For instance, in ambimodal cycloaddition reactions with multiple potential products, DFT calculations can determine the energy differences between the various transition states, thereby predicting the reaction's outcome. osti.gov Studies have shown that some density functionals can predict these energy differences with an accuracy of within ~1 kcal/mol. osti.gov Similarly, in rearrangements of aryl sulfoxides, DFT calculations have revealed that the protonation of an intermediate's α-carbon is the stereocontrolling step, and the reversible nature of each step, as shown by the calculated reaction profile, explains the observed erosion of enantiopurity. researchgate.net

Table 1: Conceptual DFT-Calculated Steps in a Catalyzed Reaction of an Allyl-Aniline Derivative This table is a conceptual representation based on typical DFT studies of similar catalytic cycles.

| Step | Description | Key Insight from DFT |

| 1 | Catalyst-Substrate Binding | Calculation of binding energy and geometry of the initial complex. |

| 2 | Oxidative Addition | Identification of the transition state and energy barrier for the insertion of the metal into a C-H or C-X bond. |

| 3 | Intermediate Formation | Characterization of the structure and stability of intermediate species, such as a Breslow or enolate intermediate. rsc.org |

| 4 | Migratory Insertion/C-C Coupling | Determination of the energy profile for the key bond-forming step, often the selectivity-determining step. rsc.org |

| 5 | Reductive Elimination | Calculation of the final step where the product is released and the catalyst is regenerated. |

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which in turn governs its reactivity. For this compound, these methods can quantify various electronic properties known as reactivity descriptors.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ekb.eg The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ekb.eg

Other important descriptors derived from these calculations include:

Chemical Hardness (η) and Softness (S): These concepts quantify the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ekb.eg

Electronegativity (χ): This measures the power of a molecule to attract electrons.

Electrophilicity Index (ω): This global reactivity index quantifies the energy stabilization when the system acquires an additional electronic charge from the environment. ekb.eg

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of reaction. ekb.eg

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, orbital interactions, and substituent effects. For instance, studies on substituted anilines have shown a strong correlation between the natural charge on the amino nitrogen and molecular properties like the C-N bond length and pKa.

Table 2: Conceptual Reactivity Descriptors for an Aniline (B41778) Derivative This table illustrates typical quantum chemical descriptors and their implications, not specific values for this compound.

| Descriptor | Conceptual Definition | Implication for Reactivity |

| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Higher value indicates stronger nucleophilicity (electron-donating ability). |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower value indicates stronger electrophilicity (electron-accepting ability). |

| HOMO-LUMO Gap | E-LUMO - E-HOMO | A smaller gap suggests higher reactivity and polarizability. ekb.eg |

| Chemical Hardness (η) | (E-LUMO - E-HOMO) / 2 | High hardness indicates low reactivity. ekb.eg |

| Global Electrophilicity (ω) | μ²/ (2η) (where μ is chemical potential) | Measures the propensity to accept electrons. |

| MEP Map | 3D plot of electrostatic potential | Red regions indicate negative potential (nucleophilic sites); blue regions indicate positive potential (electrophilic sites). ekb.eg |

Computational Modeling of Chiral Induction and Stereoselectivity

This compound possesses a chiral center, making the stereocontrolled synthesis of its derivatives a significant challenge. Computational modeling is an indispensable tool for understanding and predicting the mechanisms of chiral induction and stereoselectivity.

In asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over another, computational models can rationalize the origin of this preference. numberanalytics.com This is typically achieved by using DFT to calculate the transition state structures for the formation of all possible stereoisomers. The enantiomeric excess (ee) observed experimentally is directly related to the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the different enantiomers. A lower energy transition state corresponds to the major product.

For example, in the palladium-catalyzed asymmetric intramolecular allylic C–H amination of N-(2-allylbenzyl)aniline, a chiral phosphoramidite (B1245037) ligand is used to achieve high enantioselectivity (up to 98% ee). chinesechemsoc.org Computational modeling of this system would involve building models of the palladium-ligand-substrate complexes for both the major (R) and minor (S) pathways. By analyzing the transition state geometries, researchers can identify the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) between the chiral ligand and the substrate that stabilize one pathway over the other. chemrxiv.org

Distortion/interaction analysis is another powerful computational technique. It partitions the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. This analysis can reveal whether stereoselectivity is controlled by minimizing steric clashes (distortion) or maximizing favorable electronic interactions in the preferred transition state. rsc.org

Table 3: Conceptual Energy Profile for a Stereoselective Reaction This table provides a conceptual framework for how computational modeling explains stereoselectivity.

| Pathway | Reactant Complex Energy (kcal/mol) | Transition State (TS) Energy (kcal/mol) | Product Energy (kcal/mol) | Predicted Outcome |

| Pathway to R-enantiomer | 0.0 (Reference) | 15.2 | -5.4 | Major Product (Lower TS Energy) |

| Pathway to S-enantiomer | 0.0 (Reference) | 17.5 | -5.1 | Minor Product (Higher TS Energy) |

| Energy Difference (ΔΔG‡) | - | 2.3 | - | Correlates to enantiomeric excess (ee). |

Future Perspectives and Emerging Research Directions

Development of Highly Enantioselective Catalytic Systems for N-(alpha-Allylbenzyl)aniline Transformations

The synthesis of chiral molecules is a cornerstone of modern drug discovery and materials science. For this compound and its derivatives, the development of highly enantioselective catalytic systems is a major research frontier. The goal is to control the three-dimensional arrangement of atoms, leading to the selective formation of one of two mirror-image isomers (enantiomers).

Recent studies have demonstrated the potential of palladium-catalyzed asymmetric intramolecular allylic C-H amination of substrates like N-(2-allylbenzyl)aniline. chinesechemsoc.org By employing chiral phosphoramidite (B1245037) ligands, researchers have successfully synthesized a variety of chiral isoindolines with excellent enantioselectivities (up to 98% ee). chinesechemsoc.org The choice of the chiral ligand is crucial, as it creates a chiral environment around the metal catalyst, influencing the stereochemical outcome of the reaction. chinesechemsoc.orgcsic.es For instance, the use of a specific phosphoramidite ligand (L7) in the presence of a palladium catalyst led to high yields and enantioselectivities in the cyclization of N-(2-allylbenzyl)aniline. chinesechemsoc.org The enantiomer of this ligand (L7') produced the opposite enantiomer of the product, confirming the ligand's role in dictating the stereochemistry. chinesechemsoc.org

Furthermore, dual catalysis systems combining palladium and photoredox catalysis are emerging as a powerful strategy for the enantioselective α-allylation of aniline (B41778) derivatives. exlibrisgroup.com This approach allows for the use of readily available starting materials and proceeds under mild conditions, offering high regioselectivity and enantioselectivity. exlibrisgroup.com The development of new and more effective chiral ligands, including those with unique backbones and electronic properties, will continue to be a key focus. The aim is to create catalysts that are not only highly selective but also robust, efficient, and applicable to a broader range of substrates related to this compound. csic.es

Exploration of Novel Reactivity Modes for C–N Bond Functionalization

Traditionally, the reactivity of amines like this compound has centered on the functionalization of the N-H bond or the aromatic rings. However, a significant area of emerging research is the exploration of novel reactivity modes involving the cleavage and functionalization of the carbon-nitrogen (C–N) bond. This approach opens up new avenues for molecular construction and the synthesis of complex nitrogen-containing compounds.

The activation of the C–N bond in allylic amines presents a synthetic challenge due to its inherent stability. researchgate.netnih.gov Recent breakthroughs have shown that transition metal catalysts, particularly those based on palladium, can facilitate the cleavage of allylic C–N bonds. organic-chemistry.org One innovative method involves the use of alcohol solvents to activate the C–N bond through hydrogen bonding, enabling palladium-catalyzed allylic alkylation of carbonyl compounds. organic-chemistry.org This strategy has been successfully applied to a range of allylic amines, demonstrating the potential to form new carbon-carbon bonds. organic-chemistry.org

Researchers are also investigating the deaminative functionalization of primary amines, where the amino group is removed and replaced with another functional group. nih.gov Photoredox catalysis has emerged as a powerful tool in this area, enabling the activation of C–N bonds in sterically hindered amines through the formation of redox-active intermediates. nih.gov While much of the work has focused on aliphatic amines, the principles could be extended to benzylic amines derived from this compound. The goal is to develop catalytic systems that can selectively cleave the C(sp³)–N bond and couple the resulting fragments with various partners. sioc-journal.cnchemrxiv.org This would represent a paradigm shift in the use of anilines as synthetic building blocks, moving beyond their traditional roles. nih.gov

Integration of this compound in Cascade and Multicomponent Reactions

Cascade reactions, where multiple bond-forming events occur in a single operation, and multicomponent reactions (MCRs), which combine three or more starting materials in one pot, are highly desirable for their efficiency and atom economy. researchgate.netscielo.br Integrating this compound and its derivatives into these complex transformations is a promising area for future research.

The structure of this compound, with its multiple reactive sites (the aniline nitrogen, the aromatic rings, and the allyl group), makes it an ideal candidate for cascade reactions. For example, a reaction could be initiated at the allyl group, followed by an intramolecular cyclization involving the aniline moiety. Palladium-catalyzed cascade reactions of benzyl (B1604629) halides with related N-allyl-N-(2-butenyl)-p-toluenesulfonamide have been reported, showcasing the feasibility of such sequences. researchgate.net Future work will likely focus on designing new cascade processes that exploit the unique reactivity of this compound to build complex heterocyclic scaffolds in a single step.

In the realm of MCRs, anilines are common components in well-known reactions like the Ugi and Mannich reactions. scielo.br There is significant potential to develop new MCRs that incorporate this compound as a key building block. For instance, a three-component reaction involving an aldehyde, an isocyanide, and this compound could lead to the rapid synthesis of diverse and complex molecules. beilstein-journals.orgrsc.org The development of photo-driven, metal-free MCRs is also a growing trend, offering a more sustainable approach to chemical synthesis. rsc.org The challenge lies in controlling the regioselectivity and stereoselectivity of these complex transformations, which will require careful design of catalysts and reaction conditions.

Advanced Computational Methodologies for Predictive Synthesis Design

The use of computational chemistry is becoming increasingly integral to the design and optimization of synthetic routes. european-mrs.com For this compound, advanced computational methodologies, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, catalyst behavior, and the origins of selectivity. cdnsciencepub.comresearchgate.netnih.gov

DFT calculations can be used to model the transition states of catalytic reactions involving this compound, helping to explain and predict the regio- and enantioselectivity observed experimentally. cdnsciencepub.comchemrxiv.org For example, computational studies have been instrumental in understanding the mechanism of palladium-catalyzed allylic amination, elucidating the roles of different ligands and additives. researchgate.netnih.gov By modeling the interaction between a chiral catalyst and the substrate, researchers can rationally design more effective catalysts for asymmetric transformations. nih.gov

Furthermore, computational methods can be used to explore novel reactivity pathways that may not be intuitively obvious. By calculating the energetics of different potential reaction mechanisms, chemists can identify promising new transformations to investigate in the laboratory. unimi.it As computational power and theoretical models continue to improve, the predictive design of synthetic routes for complex molecules derived from this compound will become increasingly feasible. european-mrs.com This synergy between computational and experimental chemistry will accelerate the discovery of new reactions and the development of more efficient and sustainable synthetic processes.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for N-(alpha-Allylbenzyl)aniline, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves allylation of benzyl-aniline precursors. A reductive N-alkylation approach, as described for similar amines (e.g., using carboxylic acids and borazane under mild conditions), can be adapted. Key parameters include stoichiometric control of the allylating agent, reaction temperature (40–80°C), and inert atmosphere to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product . For analogous compounds, benzotriazole intermediates have been used to stabilize reactive intermediates, improving yields .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming allyl and benzyl group connectivity. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves stereochemical ambiguities. For accurate refinement, high-resolution data (≤1.0 Å) and twinning correction may be required, as noted in SHELX applications for structurally complex amines . Mass spectrometry (ESI-MS) validates molecular weight, while FT-IR identifies functional groups like C-N and C=C stretches.

Q. What are the common impurities formed during synthesis, and how are they identified?

- Methodological Answer : Common impurities include unreacted aniline derivatives or over-alkylated byproducts. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) quantifies these impurities. Gas Chromatography (GC) with flame ionization detection (FID) is suitable for volatile byproducts, as demonstrated in aniline derivative analyses . Comparative retention times and spiking with authentic samples aid identification.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., microbial strains, solvent systems). Standardize testing protocols using controls like known inhibitors and replicate experiments under identical conditions. For example, bioactivity studies on analogous N-benzyl anilines employed CTABr micellar solutions to enhance solubility and reproducibility . Statistical tools (ANOVA, Tukey’s test) validate significance across datasets.

Q. What computational approaches predict the environmental fate of this compound in soil systems?

- Methodological Answer : Molecular dynamics simulations or density functional theory (DFT) model adsorption coefficients (Kd) and degradation pathways. Adapt soil column studies from aniline migration research, which utilized numerical models to assess pump speed effects on vertical distribution. Parameters like organic carbon content and soil pH are critical inputs . High-resolution mass spectrometry (HRMS) tracks metabolite formation in simulated ecosystems.

Q. How do allyl group positional isomers (alpha vs. beta) affect electronic properties and reactivity?

- Methodological Answer : Compare Hammett substituent constants (σ) and frontier molecular orbitals (HOMO/LUMO) via DFT calculations. Experimentally, cyclic voltammetry quantifies redox behavior, while UV-Vis spectroscopy monitors conjugation changes. IUPAC nomenclature rules (e.g., "alpha" denoting proximal substitution) guide structural validation . For example, alpha-allyl groups may enhance steric hindrance, altering nucleophilic attack kinetics in SN2 reactions.

Q. How can crystallographic refinement challenges for this compound be addressed?